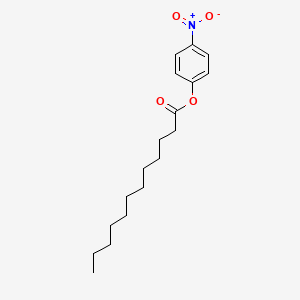

p-Nitrophenyl laurate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGNVZFHHJEZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173234 | |

| Record name | 4-Nitrophenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-11-2 | |

| Record name | p-Nitrophenyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Nitrophenyl Laurate: A Comprehensive Technical Guide to its Mechanism of Action and Application in Enzyme Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of p-Nitrophenyl laurate (pNPL), a critical tool in enzyme kinetics and inhibitor screening. While not a therapeutic agent with a physiological mechanism of action in the traditional sense, its utility lies in its role as a chromogenic substrate, enabling the precise characterization of lipases and esterases. This document details the core principles of its action, presents quantitative data for various enzymatic reactions, and provides detailed experimental protocols and workflows.

Core Mechanism of Action: Enzymatic Hydrolysis

The fundamental mechanism of action of this compound is its function as a substrate for hydrolytic enzymes, primarily lipases and esterases. The process can be broken down into the following key steps:

-

Enzyme-Substrate Binding: The pNPL molecule, with its long laurate (dodecanoate) acyl chain, binds to the active site of a lipase (B570770) or esterase. This interaction is often stabilized by hydrophobic interactions between the acyl chain and nonpolar residues within the enzyme's active site.

-

Nucleophilic Attack: A key amino acid residue in the enzyme's catalytic triad (B1167595) (typically a serine) performs a nucleophilic attack on the carbonyl carbon of the ester bond in pNPL.

-

Ester Bond Cleavage: This attack leads to the cleavage of the ester bond, resulting in the formation of two products: lauric acid and p-nitrophenol.

-

Chromogenic Product Formation: Under alkaline conditions (typically a pH greater than 7), the released p-nitrophenol is deprotonated to form the p-nitrophenolate anion. This anion exhibits a distinct yellow color.

-

Spectrophotometric Quantification: The intensity of the yellow color is directly proportional to the amount of p-nitrophenolate formed, which in turn corresponds to the amount of pNPL hydrolyzed. This change in absorbance can be measured over time using a spectrophotometer, typically at a wavelength of 405-410 nm, to determine the rate of the enzymatic reaction.

This straightforward and reliable mechanism makes pNPL an invaluable tool for studying enzyme kinetics, screening for enzyme inhibitors, and profiling the substrate specificity of various lipases.

p-Nitrophenyl laurate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl laurate (pNPL), also known as 4-nitrophenyl dodecanoate, is a chromogenic substrate extensively utilized in biochemical assays to determine the activity of lipolytic enzymes, particularly lipases and esterases.[1] Its utility stems from the enzymatic hydrolysis of the ester bond, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This guide provides an in-depth overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is an organic compound composed of a 12-carbon saturated fatty acid, lauric acid, linked to a p-nitrophenol group through an ester bond.[1] The presence of the nitro group at the para-position of the phenyl ring is a key structural feature.[1]

Chemical Structure

The molecular structure of this compound facilitates its function as a lipase (B570770) substrate. The long laurate chain provides a hydrophobic tail that interacts with the active site of lipases, while the p-nitrophenyl group serves as a chromogenic leaving group upon hydrolysis.

References

Synthesis of p-Nitrophenyl Laurate: A Technical Guide for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of p-Nitrophenyl laurate (PNPL), a crucial chromogenic substrate for the assay of lipases and esterases. This document details the prevalent synthetic methodologies, experimental protocols, and key analytical data, presented in a format tailored for researchers and professionals in the fields of biochemistry and drug development.

Introduction

This compound (dodecanoic acid 4-nitrophenyl ester) is a widely utilized compound in biochemical assays, particularly for the kinetic analysis of lipolytic enzymes.[1] The enzymatic hydrolysis of PNPL releases p-nitrophenol, a chromogenic product that can be readily quantified spectrophotometrically, typically at wavelengths between 400 and 410 nm under alkaline conditions.[1] This property makes PNPL an invaluable tool for high-throughput screening of enzyme activity and inhibitors. This guide focuses on the chemical synthesis of PNPL, providing detailed procedures suitable for a standard organic chemistry laboratory.

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the esterification of p-nitrophenol. This can be achieved through two primary routes: direct esterification of lauric acid with p-nitrophenol using a dehydrating agent, or, more commonly, the reaction of p-nitrophenol with an activated derivative of lauric acid, such as lauroyl chloride.

Synthesis via Acyl Chloride

The reaction of lauroyl chloride with p-nitrophenol in the presence of a non-nucleophilic base, such as triethylamine (B128534), is a highly effective method for producing this compound. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

Caption: Synthesis of this compound via Acyl Chloride.

Experimental Protocols

Synthesis of this compound from Lauroyl Chloride

This protocol is based on the reaction of equimolar amounts of p-nitrophenol, lauroyl chloride, and triethylamine.[2]

Materials:

-

p-Nitrophenol

-

Lauroyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Ethanol (B145695) or isopropanol (B130326) (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq) dropwise.

-

Addition of Acyl Chloride: While maintaining the temperature at 0 °C, add a solution of lauroyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a pale-yellow crystalline solid.

-

Experimental Workflow:

Caption: General Experimental Workflow for PNPL Synthesis.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (4-nitrophenyl) dodecanoate | [3] |

| Synonyms | p-Nitrophenyl dodecanoate, Lauric acid 4-nitrophenyl ester | [3] |

| CAS Number | 1956-11-2 | [3] |

| Molecular Formula | C18H27NO4 | [3] |

| Molecular Weight | 321.41 g/mol | [3] |

| Appearance | Pale-yellow crystalline solid | [1] |

| Melting Point | ~45-46 °C | |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetonitrile) | [1] |

Spectral Data

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ ~8.2 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.6 (t, 2H, -O-CO-CH₂-), ~1.7 (m, 2H, -CH₂-), ~1.3 (m, 16H, -(CH₂)₈-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~171.5 (C=O), ~155.5 (Ar-C-O), ~145.0 (Ar-C-NO₂), ~125.0 (Ar-CH), ~122.0 (Ar-CH), ~34.5 (-O-CO-CH₂-), ~32.0, ~29.5, ~29.3, ~29.2, ~29.0, ~25.0, ~22.5 (-CH₂- chain), ~14.0 (-CH₃) |

| FT-IR (ATR) | ~2920, 2850 cm⁻¹ (C-H stretch), ~1760 cm⁻¹ (C=O stretch, ester), ~1520, 1340 cm⁻¹ (N-O stretch, nitro group), ~1210 cm⁻¹ (C-O stretch, ester) |

Note: Approximate chemical shifts (δ) in ppm and wavenumbers in cm⁻¹ are provided. Actual values may vary depending on the solvent and instrument.

Application in Enzymatic Assays

This compound is primarily used as a substrate to measure the activity of lipases and esterases. The enzymatic reaction involves the hydrolysis of the ester bond, releasing lauric acid and p-nitrophenol.

Enzymatic Hydrolysis of this compound:

Caption: Enzymatic Hydrolysis of this compound.

The liberated p-nitrophenol, under alkaline conditions (pH > 7), forms the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-410 nm.[1] The rate of increase in absorbance is directly proportional to the enzymatic activity.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound for laboratory use. The detailed protocol for the acylation of p-nitrophenol with lauroyl chloride, along with the provided physicochemical and spectral data, serves as a valuable resource for researchers. The straightforward synthesis and purification procedures make this compound readily accessible for its crucial role in the enzymatic analysis of lipases and esterases, thereby supporting advancements in biochemistry and drug discovery.

References

p-Nitrophenyl Laurate: An In-depth Technical Guide to its Application as a Chromogenic Substrate for Lipases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Nitrophenyl laurate (pNPL) as a chromogenic substrate for the kinetic analysis of lipases. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a critical class of enzymes involved in lipid metabolism and are significant targets in drug development and biotechnology. The use of pNPL in assays offers a straightforward and continuous spectrophotometric method for measuring lipase (B570770) activity, making it a valuable tool for enzyme characterization and inhibitor screening.

Core Principle: The Chromogenic Assay

The fundamental principle of the pNPL assay lies in the enzymatic hydrolysis of the ester bond in this compound by a lipase. This reaction liberates lauric acid and p-nitrophenol. In an alkaline environment (typically pH > 7.0), p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color. The intensity of this color, which can be quantified by measuring its absorbance at 405-410 nm, is directly proportional to the amount of p-nitrophenol released and, therefore, to the lipase activity.

The preference of lipases for substrates with specific fatty acid chain lengths is a key characteristic. This compound, with its 12-carbon fatty acid chain, is particularly useful for characterizing lipases that act on medium to long-chain triglycerides.

Mechanism of Action

The enzymatic hydrolysis of this compound by lipase follows a well-established mechanism for serine hydrolases. The reaction proceeds via the formation of a covalent acyl-enzyme intermediate.

Quantitative Data Presentation

A comprehensive understanding of enzyme kinetics is crucial for drug development and biochemical research. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the interaction between an enzyme and its substrate. While extensive kinetic data for pNPL across a wide range of lipases is not always readily available in a consolidated format, this section summarizes the known quantitative data.

Table 1: Kinetic Parameters of Lipases with this compound (pNPL)

| Lipase Source | Enzyme Form | Km (mM) | Vmax | kcat/Km (s⁻¹M⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Candida rugosa | Soluble | 0.193 | Not Reported | - | 7.0-8.0 | 37-45 | [1] |

| Candida rugosa (Lipase B) | Soluble | Not Reported | Not Reported | 5.6 x 10⁵ | ~7.0 | Not Reported | [1] |

| Porcine Pancreas | Crude | Not Reported | Not Reported | - | 8.6 | up to 50 | [2] |

| Soil Lipase | Crude | Not Reported | Not Reported | - | Not Reported | 30 | [3] |

Note: The lack of standardized reporting for Vmax values makes direct comparison challenging. Researchers are encouraged to determine these parameters under their specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Standard Lipase Activity Assay

This protocol outlines a general method for determining lipase activity using pNPL in a 96-well microplate format.

Materials:

-

Purified lipase solution

-

This compound (pNPL)

-

Assay Buffer: e.g., 50 mM Tris-HCl or Sodium Phosphate buffer (pH 7.0-9.0)

-

Solvent for pNPL: Isopropanol or a 1:1 (v/v) mixture of acetonitrile (B52724) and isopropanol.

-

Emulsifying/Stabilizing agent: Triton X-100 (0.1-0.5% v/v) or gum arabic (0.1% w/v)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Preparation of Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of pNPL in the chosen solvent. Gentle warming may be necessary to aid dissolution.

-

Preparation of Substrate Working Solution: Prepare the final substrate solution by diluting the stock solution in the assay buffer containing the emulsifying agent. Vigorous vortexing or sonication is required to form a stable, homogenous emulsion. The final concentration of pNPL will depend on the specific experiment (for Km determination, a range of concentrations is needed).

-

Enzyme Preparation: Dilute the purified lipase to a suitable concentration in cold assay buffer immediately before use.

-

Assay Setup:

-

Add a defined volume of the substrate working solution to each well of the 96-well microplate.

-

Include blank wells containing the substrate solution but no enzyme to account for non-enzymatic hydrolysis of pNPL.

-

Pre-incubate the plate at the desired temperature for 5-10 minutes.

-

-

Initiation of Reaction: Start the reaction by adding a small volume of the diluted enzyme solution to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).

-

Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.

-

Convert the rate from ΔAbs/min to µmol of p-nitrophenol released per minute using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

-

References

An In-depth Technical Guide to p-Nitrophenyl Laurate and its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Nitrophenyl laurate, a widely used substrate in enzymatic assays. This document details its various synonyms found in scientific literature, presents quantitative data from key experiments, and outlines detailed experimental protocols. Furthermore, a logical workflow for a typical enzymatic assay using this compound is provided to aid in experimental design and execution.

Synonyms for this compound

In scientific literature, this compound is referred to by a variety of names. A comprehensive list of these synonyms is provided in Table 1 for easy reference and to aid in literature searches.

| Category | Synonym | Source |

| Common Name | This compound | [1][2][3] |

| para-nitrophenyl laurate | [1] | |

| 4-Nitrophenyl laurate | [1][2][4] | |

| IUPAC Name | 4-Nitrophenyl dodecanoate (B1226587) | [1][2][5] |

| (4-nitrophenyl) dodecanoate | [1] | |

| Ester Nomenclature | Dodecanoic acid 4-nitrophenyl ester | [1][2] |

| Lauric Acid 4-Nitrophenyl Ester | [1][4] | |

| Dodecanoic acid, 4-nitrophenyl ester | [1] | |

| CAS Registry Number | 1956-11-2 | [1][2] |

| EC Number | 217-796-2 | [1][2] |

| PubChem CID | 74778 | [1] |

Quantitative Data

This compound is primarily used to determine the activity of lipases and esterases. The enzymatic reaction releases p-nitrophenol, a chromogenic product that can be quantified spectrophotometrically. Table 2 summarizes kinetic parameters for various lipases acting on p-nitrophenyl esters, including dodecanoate (laurate).

| Enzyme | Substrate | Vmax (U/mg protein) | Source |

| Wild Lipase (B570770) | p-Nitrophenyl dodecanoate | 0.78 | [6] |

| Wild Lipase | p-Nitrophenyl acetate | 0.42 | [6] |

| Wild Lipase | p-Nitrophenyl butyrate | 0.95 | [6] |

| Wild Lipase | p-Nitrophenyl octanoate | 1.1 | [6] |

| Wild Lipase | p-Nitrophenyl palmitate | 0.18 | [6] |

Note: One unit (U) of lipase activity is generally defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[7]

Experimental Protocols

The following are detailed methodologies for conducting lipase and esterase activity assays using this compound as a substrate.

This protocol is adapted from a study on the determination of lipase activity in a flow system.[1]

Materials:

-

This compound (Substrate)

-

Porcine pancreatic lipase (Enzyme)

-

Tris-HCl buffer (0.05 M, pH 8.6)

-

Polyvinyl alcohol (0.15% w/v) as an emulsifying agent

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a 0.9 mM solution of this compound in an appropriate solvent (e.g., isopropanol). To create a stable emulsion, mix the substrate solution with a 0.15% (w/v) solution of polyvinyl alcohol in Tris-HCl buffer.

-

Enzyme Preparation: Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer to the desired concentration.

-

Reaction Initiation: In a spectrophotometer cuvette, mix the substrate emulsion with the enzyme solution. The final reaction volume and enzyme concentration should be optimized for the specific enzyme being tested.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 30°C).[1] The rate of p-nitrophenol formation is directly proportional to the lipase activity.

-

Calculation of Activity: The lipase activity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay. One unit of activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

This protocol is a general method for determining esterase activity using p-nitrophenyl esters.[5]

Materials:

-

p-Nitrophenyl dodecanoate (pNP-D) (Substrate)

-

Esterase (Enzyme)

-

Tris-HCl buffer (50 mM, pH 9.0)

-

Spectrophotometer

Procedure:

-

Substrate Stock Solution: Prepare a stock solution of p-Nitrophenyl dodecanoate in a suitable solvent like isopropanol.

-

Reaction Mixture Preparation: In a total volume of 3 ml, prepare the standard reaction mixture containing:

-

100 µL of the p-Nitrophenyl dodecanoate stock solution.

-

2,870 µL of 50 mM Tris-HCl buffer (pH 9.0).

-

-

Enzyme Preparation: Dilute the esterase protein to a concentration of 8 µg/ml in the reaction buffer.

-

Reaction Initiation and Incubation: Add 30 µL of the diluted enzyme to the reaction mixture. Incubate the mixture at 50°C for 5 minutes.

-

Measurement: Measure the optical density (OD) at 410 nm.

-

Control: A control reaction containing the reaction buffer and substrate but no enzyme should be run to account for any substrate self-decomposition.

-

Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under these conditions.

Workflow and Signaling Pathway Diagrams

As this compound is a synthetic substrate for in vitro assays, it is not involved in natural signaling pathways. The following diagram illustrates the general experimental workflow for an enzymatic assay using this substrate.

Caption: General workflow for an enzymatic assay using this compound.

The hydrolysis of this compound by a lipase or esterase follows a simple enzymatic reaction mechanism.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 3. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sonics.com [sonics.com]

- 5. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

A Technical Guide to p-Nitrophenyl Laurate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Nitrophenyl laurate (PNPL), a widely used chromogenic substrate in biochemical assays. The document details its chemical and physical properties, outlines a comprehensive experimental protocol for its use in enzyme activity assays, and illustrates the underlying enzymatic reaction workflow.

Core Properties of this compound

This compound, also known as 4-nitrophenyl dodecanoate, is an ester composed of lauric acid and p-nitrophenol.[1][2] Its utility in research stems from its role as a substrate for various hydrolytic enzymes. The key identifiers and molecular properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 1956-11-2 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₈H₂₇NO₄ | [1][3][4][6] |

| Molecular Weight | 321.41 g/mol | [5][6][8] |

| IUPAC Name | (4-nitrophenyl) dodecanoate | [1][3] |

| Synonyms | 4-Nitrophenyl dodecanoate, Lauric acid 4-nitrophenyl ester | [2][4][5] |

| Appearance | Pale yellow crystalline solid | [1] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and acetonitrile. | [1] |

Principle of Application in Enzyme Assays

This compound is a key substrate for the colorimetric assay of lipases and esterases.[1] The principle of this assay is the enzymatic hydrolysis of the ester bond in PNPL. This reaction releases lauric acid and p-nitrophenol.[3] In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at a specific wavelength (typically 400-420 nm), is directly proportional to the amount of p-nitrophenol released.[3][6][7] This allows for the determination of the enzymatic activity.

The enzymatic hydrolysis of this compound is the central reaction in its application. This process can be visualized as a straightforward workflow.

Experimental Protocol: Lipase Activity Assay

The following is a generalized protocol for determining lipase activity using this compound as a substrate. Researchers may need to optimize parameters such as substrate concentration, pH, and temperature for their specific enzyme and experimental conditions.

3.1. Materials and Reagents

-

This compound (PNPL)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.0-9.0)

-

Emulsifying agent (e.g., Triton X-100 or polyvinyl alcohol)

-

Lipase/Esterase enzyme solution

-

Sodium carbonate or Sodium hydroxide (B78521) solution (for stopping the reaction)

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well microplate or cuvettes

3.2. Preparation of Solutions

-

Substrate Stock Solution: Prepare a stock solution of PNPL in an appropriate organic solvent (e.g., isopropanol (B130326) or acetonitrile). The concentration may vary, but a starting point could be 10-20 mM.

-

Reaction Buffer: Prepare a Tris-HCl buffer at the desired pH for the enzyme assay. The optimal pH can vary depending on the specific lipase being studied.[3]

-

Emulsified Substrate Solution: To the reaction buffer, add an emulsifying agent like Triton X-100 (e.g., to a final concentration of 0.0075% v/v) or polyvinyl alcohol (e.g., 0.15% w/v).[3][8] Then, add the PNPL stock solution to the buffer with the emulsifier while vortexing to create a stable emulsion. The final concentration of PNPL in the assay can range from 0.1 to 10 mM.[2][3]

-

Enzyme Solution: Prepare a dilution of the enzyme in the reaction buffer to a concentration that will yield a linear rate of reaction over the desired time course.

3.3. Assay Procedure

-

Reaction Setup: In a microplate well or cuvette, add the emulsified substrate solution.

-

Temperature Equilibration: Incubate the substrate solution at the desired reaction temperature (e.g., 30-37°C) for a few minutes to allow for temperature equilibration.[2][3]

-

Initiation of Reaction: Add a specific volume of the enzyme solution to the substrate solution to start the reaction. Mix gently.

-

Incubation: Incubate the reaction mixture at the set temperature for a defined period (e.g., 5-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate or sodium hydroxide. This will also raise the pH, ensuring the complete conversion of p-nitrophenol to the colored p-nitrophenolate ion.[6]

-

Measurement: Measure the absorbance of the solution at a wavelength between 400 nm and 420 nm using a spectrophotometer.[3][6][7]

-

Controls: Prepare a blank reaction containing all components except the enzyme solution to correct for any non-enzymatic hydrolysis of the substrate.

3.4. Data Analysis

The activity of the enzyme is calculated based on the amount of p-nitrophenol released per unit time. This is determined by comparing the absorbance of the sample to a standard curve of known p-nitrophenol concentrations. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

The workflow for a typical lipase assay using this compound can be visualized as follows:

References

- 1. p-nitrophenyllaurate: a substrate for the high-performance liquid chromatographic determination of lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. scielo.sa.cr [scielo.sa.cr]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 8. researchgate.net [researchgate.net]

The Enduring Legacy of p-Nitrophenyl Esters: A Technical Guide to Their Historical and Ongoing Significance in Enzyme Assays

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of p-Nitrophenyl (pNP) esters in the advancement of enzyme kinetics and diagnostics.

This whitepaper delves into the historical and current applications of p-Nitrophenyl (pNP) esters as chromogenic substrates in enzyme assays. From their foundational use in the mid-20th century to their continued prevalence in modern research and clinical diagnostics, pNP esters have provided a simple, reliable, and quantifiable method for studying a wide array of enzymatic reactions. This guide provides an in-depth look at the core principles, detailed experimental protocols, and the invaluable data these substrates have helped generate.

Introduction: A Splash of Color in Enzyme Kinetics

The study of enzyme kinetics was revolutionized by the introduction of chromogenic substrates, compounds that produce a colored product upon enzymatic cleavage. Among the most significant and widely adopted of these are the p-Nitrophenyl (pNP) esters. The principle is elegantly simple: a colorless pNP-ester substrate is hydrolyzed by a specific enzyme to release p-nitrophenol (or its phenolate (B1203915) form in alkaline conditions), a vibrant yellow compound with a strong absorbance at 405-420 nm.[1][2] This color change allows for the direct, real-time spectrophotometric measurement of enzyme activity.

The historical significance of pNP esters cannot be overstated. The development of the Bessey, Lowry, and Brock method in 1946, utilizing p-Nitrophenyl phosphate (B84403) (pNPP) for the determination of alkaline phosphatase activity in serum, marked a pivotal moment in clinical chemistry, providing a straightforward and sensitive diagnostic tool.[3] Similarly, the work of Hartley and Kilby in 1953 using p-nitrophenyl acetate (B1210297) to study chymotrypsin (B1334515) kinetics laid the groundwork for understanding the mechanisms of serine proteases. These pioneering efforts paved the way for the widespread use of a variety of pNP esters to assay phosphatases, proteases, lipases, and esterases, a practice that continues to be fundamental in biochemistry and drug discovery today.

The Chemistry of Detection: Hydrolysis of p-Nitrophenyl Esters

The utility of pNP esters lies in the chemical properties of the p-nitrophenolate ion. The ester bond linking the p-nitrophenyl group to an acyl or phosphate group is susceptible to enzymatic hydrolysis. Once cleaved, the liberated p-nitrophenol, under the typically alkaline or neutral pH of the assay, exists in equilibrium with its yellow-colored conjugate base, the p-nitrophenolate anion. The intensity of this yellow color is directly proportional to the amount of product formed, and thus, to the rate of the enzymatic reaction.

Key Enzyme Classes and their p-Nitrophenyl Substrates

A diverse range of hydrolases can be assayed using specific pNP derivatives. The choice of the acyl or phosphate group attached to the p-nitrophenol determines the substrate's specificity for a particular enzyme.

| Enzyme Class | Specific Enzyme Examples | Common p-Nitrophenyl Substrates |

| Phosphatases | Alkaline Phosphatase, Acid Phosphatase | p-Nitrophenyl phosphate (pNPP) |

| Esterases | Carboxylesterases, Lipases | p-Nitrophenyl acetate (pNPA), p-Nitrophenyl butyrate (B1204436) (pNPB), p-Nitrophenyl palmitate (pNPP) |

| Proteases | Chymotrypsin, Trypsin | p-Nitrophenyl acetate (pNPA), N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide |

| Glycosidases | α-Glucosidase, β-Galactosidase | p-Nitrophenyl-α-D-glucopyranoside, p-Nitrophenyl-β-D-galactopyranoside |

Quantitative Data Summary

The following tables summarize key kinetic parameters for various enzymes with their corresponding p-Nitrophenyl substrates, providing a valuable resource for assay development and comparison.

Table 1: Kinetic Parameters for Phosphatases with pNPP

| Enzyme | Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| Alkaline Phosphatase | Calf Intestine | 0.4 - 0.76 | 1.6 - 3.12 (units/unit) | 9.5 - 11.0 | 45 |

| Alkaline Phosphatase | E. coli | ~0.04 | Not specified | 8.0 | 37 |

Note: Vmax values can vary significantly based on enzyme purity and assay conditions.

Table 2: Kinetic Parameters for Lipases and Esterases with pNP Esters

| Enzyme | Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| Lipase (B570770) | Kocuria flava Y4 | pNPA | 4.625 | 125 | 8.0 | 35 |

| Lipase | Wild Type | pNPA | Not specified | 0.42 (U/mg) | Not specified | Not specified |

| Lipase | Wild Type | pNPB | Not specified | 0.95 (U/mg) | Not specified | Not specified |

| Lipase | Wild Type | pNP-Octanoate | Not specified | 1.1 (U/mg) | Not specified | Not specified |

| Esterase (Sub1) | S. scabies | pNPB | 0.57 | 2361 (U/mg) | 7.5 | Room Temp |

| Esterase (EstOF4) | Bacillus | pNPA | 0.037 | 124 (min⁻¹) | 8.5 | 50 |

Table 3: Kinetic Parameters for Proteases with pNP Substrates

| Enzyme | Source | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) |

| α-Chymotrypsin | Bovine Pancreas | pNPA | ~0.1 | Not specified | 7.8 - 8.0 | 25 |

Detailed Experimental Protocols

The following are generalized protocols for conducting enzyme assays using pNP substrates. Researchers should optimize these protocols for their specific enzyme and experimental conditions.

Alkaline Phosphatase Activity Assay

This protocol provides a method for determining alkaline phosphatase activity in a sample using pNPP in a microplate format.[4]

Materials:

-

pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.

-

pNPP Substrate Solution: Dissolve pNPP disodium (B8443419) salt in the substrate buffer to a final concentration of 1 mg/mL. Prepare fresh and protect from light.

-

Stop Solution: 3 N Sodium Hydroxide (NaOH).

-

Enzyme Sample: Purified enzyme or biological sample.

-

96-well clear flat-bottom microplate.

Procedure:

-

Prepare serial dilutions of the enzyme sample in an appropriate buffer.

-

Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank well with 50 µL of dilution buffer.

-

Initiate the reaction by adding 100 µL of the freshly prepared pNPP Substrate Solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the enzyme activity based on the rate of p-nitrophenol formation, using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹).

Lipase/Esterase Activity Assay

This protocol describes a general method for measuring lipase or esterase activity using p-Nitrophenyl butyrate (pNPB).[5][6]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate Stock Solution: 10 mM p-Nitrophenyl butyrate (pNPB) in acetonitrile (B52724) or isopropanol.

-

Enzyme Sample: Purified enzyme or biological sample.

-

96-well clear flat-bottom microplate or spectrophotometer cuvettes.

Procedure:

-

Prepare the reaction mixture by adding the appropriate volume of Assay Buffer to each well or cuvette.

-

Add the enzyme sample to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the pNPB stock solution. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.

-

Continuously monitor the increase in absorbance at 415 nm over a set period.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

-

Determine the enzyme activity using the molar extinction coefficient of p-nitrophenol. A no-enzyme control should be run to account for spontaneous substrate hydrolysis.[7]

Chymotrypsin Activity Assay

This protocol outlines a method for determining chymotrypsin activity using p-Nitrophenyl acetate (pNPA).

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

-

Substrate Stock Solution: 100 mM p-Nitrophenyl acetate (pNPA) in a minimal amount of acetonitrile.

-

Enzyme Sample: Purified chymotrypsin.

-

Spectrophotometer and cuvettes.

Procedure:

-

Add the Assay Buffer to a cuvette and equilibrate to 25°C.

-

Add the chymotrypsin solution to the cuvette and mix.

-

Initiate the reaction by adding a small aliquot of the pNPA stock solution.

-

Immediately begin recording the absorbance at 400 nm for several minutes.

-

The assay often shows a rapid initial "burst" of p-nitrophenol production followed by a slower, steady-state rate.

-

The initial burst corresponds to the acylation of the enzyme, while the steady-state rate reflects the rate-limiting deacylation step.

-

Analyze the kinetic trace to determine both the pre-steady-state and steady-state kinetic parameters.

Signaling Pathways Involving Key Enzymes

The enzymes frequently assayed with pNP esters are involved in critical cellular signaling pathways. Understanding these pathways is essential for drug development and disease research.

Alkaline Phosphatase in Bone Mineralization and MAPK Signaling

Tissue-nonspecific alkaline phosphatase (TNAP) plays a crucial role in bone formation by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, to inorganic phosphate (Pi), which is a component of hydroxyapatite (B223615) crystals.[7][8] TNAP is also implicated in cellular signaling, where its activity can be regulated by the p38 MAP kinase pathway in response to stimuli like epinephrine (B1671497).[9][10]

Hormone-Sensitive Lipase (HSL) Signaling Pathway

Hormone-sensitive lipase is a key enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue. Its activity is tightly regulated by hormones such as catecholamines and insulin (B600854) through a cAMP-dependent signaling cascade.[3][11]

Chymotrypsin and Protease-Activated Receptor (PAR) Signaling

Beyond its digestive role, chymotrypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells.[12] This can initiate downstream signaling cascades, such as the ERK1/2 pathway, influencing cellular processes like inflammation.

Synthesis of p-Nitrophenyl Esters

The synthesis of pNP esters is generally straightforward, making them accessible reagents for most laboratories.

Synthesis of p-Nitrophenyl Phosphate (pNPP)

A common method involves the reaction of p-nitrophenol with a phosphorylating agent, such as phosphoryl chloride (POCl₃) or dialkyl chlorophosphate, in the presence of a base.[1][4]

Synthesis of p-Nitrophenyl Acetate (pNPA) and Butyrate (pNPB)

These esters can be synthesized by the acylation of p-nitrophenol with the corresponding acid chloride (acetyl chloride or butyryl chloride) or anhydride (B1165640) in the presence of a base, or through carbodiimide-mediated esterification of the carboxylic acid and p-nitrophenol.[3][13]

Conclusion

p-Nitrophenyl esters have a rich history in the field of enzymology and continue to be indispensable tools for researchers. Their simplicity, reliability, and the ease of detection of the resulting chromogenic product have cemented their place in both fundamental research and clinical diagnostics. This technical guide provides a comprehensive overview of their application, from the historical context to detailed modern protocols and their relevance in understanding complex biological signaling pathways. As research continues to unravel the intricacies of enzymatic function, the foundational techniques built upon p-Nitrophenyl esters will undoubtedly continue to play a vital role.

References

- 1. wjgnet.com [wjgnet.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Cleaving Enzyme Produces Signaling Molecule Essential in Lipid Metabolism [nutritioninsight.com]

- 5. [PDF] The Physiological and Pathological Role of Tissue Nonspecific Alkaline Phosphatase beyond Mineralization | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of alkaline phosphatase activity by p38 MAP kinase in response to activation of Gi protein-coupled receptors by epinephrine in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence for a role of p38 MAP kinase in expression of alkaline phosphatase during osteoblastic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Tissue-Nonspecific Alkaline Phosphatase—A Gatekeeper of Physiological Conditions in Health and a Modulator of Biological Environments in Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p-Nitrophenyl Laurate in Advancing Enzyme Kinetics Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrophenyl laurate (pNPL), a chromogenic substrate, is a pivotal tool in the field of enzyme kinetics, particularly for the characterization of lipolytic enzymes. Its hydrolysis by enzymes such as lipases and esterases yields p-nitrophenol, a yellow-colored product that allows for facile and continuous spectrophotometric monitoring of enzyme activity. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of p-NPL in enzyme kinetics. It delves into the mechanism of action, detailed experimental protocols, data interpretation, and the critical factors influencing the accuracy and reproducibility of pNPL-based assays. This guide is intended to be an in-depth resource for researchers and professionals in academia and the pharmaceutical industry, enabling them to effectively employ pNPL for enzyme characterization, inhibitor screening, and drug development.

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides and other water-insoluble esters.[1] Their roles in fat metabolism, signal transduction, and various industrial applications have made them a subject of intense research. The use of artificial substrates that produce a colored or fluorescent product upon enzymatic action has greatly simplified the study of these enzymes.

Among these, p-nitrophenyl esters have gained widespread use due to the straightforward nature of the colorimetric assay. This compound, with its 12-carbon fatty acid chain, is a particularly useful substrate for assaying lipases that show a preference for medium to long-chain fatty acids. This guide will focus on the specific application of pNPL in enzyme kinetics, providing the necessary technical details for its successful implementation in a research setting.

Mechanism of Action and Principle of the Assay

The enzymatic assay using this compound is based on the hydrolysis of the ester bond by a lipase (B570770) or esterase. This reaction liberates lauric acid and p-nitrophenol. In an alkaline environment (typically pH > 7), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance around 405-410 nm. The rate of formation of this colored product is directly proportional to the enzyme's activity and can be monitored over time using a spectrophotometer.[2][3]

The enzymatic hydrolysis of this compound generally follows a two-step mechanism, particularly for serine hydrolases like many lipases. The first step involves the formation of an acyl-enzyme intermediate, where the lauryl group is covalently attached to a serine residue in the enzyme's active site, and p-nitrophenol is released. In the second, rate-limiting step, the acyl-enzyme intermediate is hydrolyzed by water to release lauric acid and regenerate the free enzyme.[4]

Figure 1: Mechanism of this compound Hydrolysis and Detection.

Applications in Enzyme Kinetics

The pNPL assay is a versatile tool with numerous applications in both basic research and drug development:

-

Enzyme Characterization: Determining the kinetic parameters of a lipase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provides insights into its substrate affinity and catalytic efficiency.[5]

-

Substrate Specificity: By comparing the enzymatic activity with a range of p-nitrophenyl esters of varying fatty acid chain lengths (e.g., acetate, butyrate, octanoate, laurate, palmitate), the substrate preference of a lipase can be determined.[5][6]

-

Inhibitor Screening: The assay can be adapted for high-throughput screening of potential lipase inhibitors, which is crucial in drug discovery programs targeting diseases like obesity and hyperlipidemia.

-

pH and Temperature Profiling: The optimal pH and temperature for enzyme activity can be determined by performing the assay under a range of conditions.[7]

-

Quality Control: In industrial settings, the pNPL assay can be used for the quality control of lipase preparations.

Detailed Experimental Protocols

This section provides a detailed methodology for performing a lipase assay using this compound.

Reagents and Materials

-

This compound (pNPL)

-

Lipase enzyme

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Isopropanol or another suitable organic solvent for dissolving pNPL

-

Triton X-100 or another non-ionic detergent

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Temperature-controlled incubator

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of pNPL in isopropanol. This stock solution should be stored at -20°C.

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at the desired reaction temperature.

-

Substrate Emulsion: To prepare the working substrate solution, an emulsion is typically required due to the poor water solubility of pNPL. A common method is to mix the pNPL stock solution with the assay buffer containing a detergent like Triton X-100. For example, a 1 mM substrate emulsion can be prepared by adding 1 part of the 10 mM pNPL stock solution to 9 parts of assay buffer containing 0.5% (v/v) Triton X-100 and vortexing vigorously. This solution should be prepared fresh daily.

-

Enzyme Solution: Prepare a stock solution of the lipase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure

The following protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Figure 2: General Experimental Workflow for the pNPL Lipase Assay.

-

Set up the microplate: Add the appropriate volume of assay buffer to each well.

-

Add substrate: Add the pNPL substrate emulsion to each well. The final concentration of pNPL in the reaction mixture should be optimized, but a common starting point is 0.5 to 1.0 mM.[1]

-

Pre-incubation: Incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction: Add a small volume of the enzyme solution to each well to start the reaction. Mix gently.

-

Measure absorbance: Immediately place the microplate in a microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Controls: It is essential to include proper controls:

-

Blank (no enzyme): Contains all reaction components except the enzyme to measure the rate of spontaneous substrate hydrolysis.

-

Negative control (no substrate): Contains the enzyme and all other components except the substrate to account for any background absorbance from the enzyme solution.

-

Data Presentation and Analysis

Calculation of Enzyme Activity

The rate of the reaction (initial velocity, v₀) is determined from the linear portion of the absorbance versus time plot. The enzyme activity can then be calculated using the Beer-Lambert law:

Activity (μmol/min/mL) = (ΔAbs/min) / (ε × l) × (V_total / V_enzyme)

Where:

-

ΔAbs/min is the rate of change in absorbance per minute (the slope of the linear portion of the curve).

-

ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH and temperature dependent). It is crucial to determine this value experimentally by creating a standard curve of known p-nitrophenol concentrations.

-

l is the path length of the light beam through the well (in cm). This is typically provided by the microplate manufacturer.

-

V_total is the total volume of the reaction mixture in the well.

-

V_enzyme is the volume of the enzyme solution added to the well.

One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 μmol of p-nitrophenol per minute under the specified assay conditions.

Quantitative Data Summary

The following tables summarize representative quantitative data for lipases assayed with p-nitrophenyl esters. It is important to note that these values are highly dependent on the specific enzyme, source, and assay conditions.

Table 1: Vmax Values of a Wild-Type Lipase with Various p-Nitrophenyl Esters [5][6]

| p-Nitrophenyl Ester | Acyl Chain Length | Vmax (U/mg protein) |

| p-Nitrophenyl acetate | C2 | 0.42 |

| p-Nitrophenyl butyrate | C4 | 0.95 |

| p-Nitrophenyl octanoate | C8 | 1.1 |

| p-Nitrophenyl dodecanoate (B1226587) (laurate) | C12 | 0.78 |

| p-Nitrophenyl palmitate | C16 | 0.18 |

This data illustrates the preference of this particular lipase for medium-chain fatty acid esters.

Table 2: Kinetic Parameters of Different Lipases with p-Nitrophenyl Esters [8][9]

| Enzyme Source | Substrate | Km (mM) | Vmax (units) |

| Acinetobacter sp. AU07 | p-Nitrophenyl myristate | 0.25 | 250 U/mg |

| Pseudomonas sp. | p-Nitrophenyl palmitate | 0.4 | 1500 U/mL |

| Candida rugosa | p-Nitrophenyl palmitate | 0.5 | 1200 U/mg |

| Kocuria flava Y4 | p-Nitrophenyl acetate | 4.625 | 125 µmol/min/mg |

Direct comparison of Vmax values should be made with caution as the units and experimental conditions may vary between studies.

Advantages and Disadvantages of this compound

Advantages:

-

Simplicity and Convenience: The colorimetric nature of the assay makes it easy to perform and requires standard laboratory equipment.

-

Continuous Monitoring: The assay allows for the continuous monitoring of enzyme activity, which is ideal for kinetic studies.

-

High Throughput: The assay is readily adaptable to a 96-well plate format, making it suitable for high-throughput screening of inhibitors or enzyme variants.

-

Good Substrate for Many Lipases: The C12 acyl chain of laurate is a suitable substrate for a wide range of lipases.

Disadvantages:

-

Low Water Solubility: pNPL is poorly soluble in water, necessitating the use of organic solvents for stock solutions and detergents for emulsification in the assay buffer.[7] This can potentially affect enzyme activity and stability.

-

Spontaneous Hydrolysis: p-Nitrophenyl esters can undergo spontaneous hydrolysis, particularly at alkaline pH, leading to high background absorbance.[7] A "no enzyme" control is crucial to correct for this.

-

pH-Dependent Absorbance of p-Nitrophenol: The molar extinction coefficient of p-nitrophenol is highly dependent on pH.[3][10] Therefore, the pH of the assay must be carefully controlled and the extinction coefficient determined for the specific conditions used.

-

Artificial Substrate: As an artificial substrate, the kinetic parameters obtained with pNPL may not always directly correlate with the enzyme's activity on its natural triglyceride substrates.

Conclusion

This compound is an invaluable tool for the study of enzyme kinetics, particularly for lipases and esterases. Its use in a simple and robust spectrophotometric assay allows for the determination of key kinetic parameters, substrate specificity, and the screening of inhibitors. While there are some limitations to consider, such as its low water solubility and the potential for spontaneous hydrolysis, these can be effectively managed with careful experimental design and the use of appropriate controls. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to confidently and effectively utilize this compound in their work, ultimately contributing to a deeper understanding of enzyme function and the development of new therapeutic agents.

References

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. benchchem.com [benchchem.com]

- 3. scielo.sa.cr [scielo.sa.cr]

- 4. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enzymatic Hydrolysis of p-Nitrophenyl Laurate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of p-nitrophenyl laurate (pNPL), a widely utilized chromogenic substrate for the characterization of esterase and lipase (B570770) activity. The principle of this assay is centered on the enzymatic cleavage of the ester bond in pNPL, which liberates lauric acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol tautomerizes to the p-nitrophenolate ion, a distinct yellow-colored species with a strong absorbance maximum around 405-410 nm. The rate of p-nitrophenolate formation is directly proportional to the enzyme's catalytic activity and can be conveniently monitored in real-time using a spectrophotometer. This guide details the underlying biochemical principles, provides a standardized experimental protocol, presents kinetic data, and offers visual representations of the reaction pathway and experimental workflow to aid researchers in the fields of biochemistry, enzymology, and drug development.

Introduction

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. These enzymes are of significant interest in various industrial and biotechnological applications, as well as in fundamental biochemical research. The characterization of esterase activity is crucial for understanding their biological function, identifying potent inhibitors, and engineering novel biocatalysts. A common and effective method for quantifying esterase activity involves the use of synthetic chromogenic substrates, among which p-nitrophenyl esters of varying acyl chain lengths are prominent.

This compound, a 12-carbon fatty acid ester, serves as a valuable substrate for assaying the activity of esterases with a preference for medium to long-chain fatty acid esters, a category that often includes lipases. The spectrophotometric assay based on pNPL hydrolysis is favored for its simplicity, high sensitivity, and amenability to high-throughput screening formats.

The Biochemical Principle

The enzymatic hydrolysis of this compound by an esterase proceeds in two key stages. The first is the enzyme-catalyzed cleavage of the ester linkage in pNPL. This reaction releases lauric acid and p-nitrophenol. The second stage is the pH-dependent ionization of the liberated p-nitrophenol to the p-nitrophenolate ion, which provides the basis for the colorimetric detection. The overall reaction is depicted in the signaling pathway diagram below.

Quantitative Kinetic Data

The efficiency of an esterase in hydrolyzing this compound can be quantified by determining its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters for the hydrolysis of various p-nitrophenyl esters, including this compound, by the purified EstOF4 esterase.[1]

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1·µM-1) |

| p-Nitrophenyl Acetate | 37 ± 6 | 124 ± 4 | 3.4 |

| p-Nitrophenyl Propionate | 94 ± 9 | 211 ± 4 | 2.3 |

| p-Nitrophenyl Butyrate | 90 ± 9 | 219 ± 4 | 2.4 |

| p-Nitrophenyl Caproate | 60 ± 6 | 329 ± 6 | 5.5 |

| p-Nitrophenyl Caprylate | 102 ± 3 | 105 ± 2 | 1.0 |

| p-Nitrophenyl Caprate | 173 ± 8 | 70 ± 4 | 0.4 |

| This compound | 42 ± 5 | 6 ± 1 | 0.1 |

Data adapted from the kinetic parameters for hydrolysis of various p-nitrophenyl esters by purified EstOF4 at 50°C and pH 8.5.[1]

Detailed Experimental Protocol

This section provides a detailed methodology for performing a continuous spectrophotometric assay to measure esterase activity using this compound as the substrate.

4.1. Materials and Reagents

-

This compound (pNPL)

-

Esterase enzyme solution

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0-9.0 (The optimal pH may vary depending on the specific enzyme).[2]

-

Solubilizing Agent: Isopropanol (B130326) or a mixture of isopropanol and a detergent like Triton X-100.[3]

-

Spectrophotometer capable of measuring absorbance at 410 nm.

-

Cuvettes (1 cm path length) or a microplate reader.

-

Incubator or water bath.

4.2. Preparation of Solutions

-

Substrate Stock Solution (e.g., 10 mM): Due to the poor water solubility of pNPL, a stock solution is typically prepared in an organic solvent such as isopropanol.[3] Dissolve the appropriate amount of pNPL in isopropanol to achieve the desired concentration. Store this solution protected from light.

-

Working Substrate Solution: The working substrate solution is prepared by diluting the stock solution in the assay buffer. To maintain the solubility of pNPL and create a stable emulsion, a detergent like Triton X-100 is often included in the buffer.[3][4] The final concentration of the organic solvent in the assay mixture should be minimized to avoid enzyme denaturation.

-

Enzyme Solution: Prepare a dilution of the enzyme in the assay buffer to a concentration that yields a linear rate of absorbance change over the desired time course. The optimal enzyme concentration should be determined empirically.

4.3. Assay Procedure

The following workflow diagram illustrates the key steps in the experimental protocol.

-

Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 37°C or 50°C).[2][5]

-

To a cuvette, add the appropriate volume of the working substrate solution and assay buffer to reach the desired final volume (e.g., 1 mL).

-

Place the cuvette in the spectrophotometer and pre-incubate for 5 minutes to allow the temperature to equilibrate.[2]

-

To initiate the reaction, add a small volume of the diluted enzyme solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at 410 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

It is crucial to run a blank reaction containing all components except the enzyme to account for any spontaneous hydrolysis of the substrate.[2] The rate of the blank reaction should be subtracted from the rate of the enzyme-catalyzed reaction.

4.4. Data Analysis

-

Plot the absorbance at 410 nm versus time (in minutes).

-

Determine the initial velocity (v₀) of the reaction from the slope of the linear portion of the curve (ΔAbs/Δt).

-

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔAbs/Δt) / (ε × l) × Vtotal / Venzyme

Where:

-

ΔAbs/Δt is the rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions (a commonly cited value is around 11,983 M-1cm-1 at pH 7.5, but it is pH-dependent and should be determined empirically if high accuracy is required).[3]

-

l is the path length of the cuvette (typically 1 cm).

-

Vtotal is the total volume of the assay mixture.

-

Venzyme is the volume of the enzyme solution added.

-

One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[2][3]

Conclusion

The enzymatic hydrolysis of this compound provides a robust and sensitive method for the characterization of esterase and lipase activities. This technical guide has outlined the fundamental principles, provided a detailed experimental protocol, presented relevant kinetic data, and included visual diagrams to facilitate a comprehensive understanding of this important biochemical assay. By following the methodologies described herein, researchers can obtain reliable and reproducible data on the catalytic properties of their enzymes of interest, thereby advancing their research in enzymology, drug discovery, and biotechnology.

References

- 1. Item - Kinetic parameters for hydrolysis of the various p-nitrophenyl esters by purified EstOF4. - Public Library of Science - Figshare [plos.figshare.com]

- 2. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 3. sonics.com [sonics.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - Substrate specificity of the esterase EstOF4 against p-nitrophenyl esters and glyceryl esters. - Public Library of Science - Figshare [plos.figshare.com]

Methodological & Application

Application Note: Spectrophotometric Assay for Lipase Activity Using p-Nitrophenyl Laurate

Introduction

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The quantification of lipase (B570770) activity is crucial in various fields, including drug discovery, biotechnology, and food science. This application note provides a detailed protocol for a simple and reliable colorimetric assay to determine lipase activity using p-nitrophenyl laurate (pNPL) as a substrate. The assay is based on the enzymatic hydrolysis of pNPL, which releases the chromogenic compound p-nitrophenol (pNP). Under alkaline conditions, pNP forms the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity.[1][2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in this compound by lipase, yielding lauric acid and p-nitrophenol. In an alkaline environment, the liberated p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a strong absorbance at 405-415 nm.[1][2][3] The reaction can be monitored continuously, allowing for the determination of the initial reaction velocity.

Experimental Protocols

1. Materials and Reagents

-

This compound (pNPL)

-

Lipase enzyme solution (of unknown activity)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Triton X-100

-

96-well microplate or cuvettes

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm

-

Incubator or water bath set to 37°C

2. Preparation of Solutions

-

Substrate Stock Solution (10 mM pNPL): Dissolve an appropriate amount of this compound in isopropanol to achieve a final concentration of 10 mM. This solution should be stored at -20°C and protected from light.[1]

-

Reaction Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% Triton X-100): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. Add Triton X-100 to a final concentration of 0.5% (v/v) to aid in the emulsification of the substrate in the aqueous reaction mixture.[1]

-

Enzyme Solution: Prepare a stock solution of the lipase in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the time course of the assay.[1]

3. Assay Procedure (96-well plate format)

-

Assay Setup: In each well of a 96-well microplate, add 180 µL of the Reaction Buffer.

-

Add 10 µL of the 10 mM pNPL stock solution to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the substrate to emulsify and reach the desired reaction temperature.[1]

-

Reaction Initiation: To start the reaction, add 10 µL of the enzyme solution to each well.

-

Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained at 37°C throughout the measurement period.[1]

-

Controls:

-

Substrate Blank: A reaction mixture containing the reaction buffer and substrate but no enzyme, to measure the rate of spontaneous hydrolysis of pNPL.

-

Enzyme Blank: A reaction mixture containing the reaction buffer and enzyme but no substrate, to account for any background absorbance from the enzyme preparation.

-

4. Data Analysis and Calculation of Lipase Activity

-

Subtract the rate of the substrate blank from the rate of the enzyme-containing reactions.

-

Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Calculate the lipase activity using the Beer-Lambert law and the following formula.[4]

Lipase Activity (U/mL) = (ΔA × V_total) / (ε × l × V_enzyme × t)

Where:

-

ΔA = Change in absorbance

-

V_total = Total reaction volume (in mL)

-

ε = Molar extinction coefficient of p-nitrophenol (typically 18,000 M⁻¹cm⁻¹ at 410 nm)[4]

-

l = Path length of the cuvette or microplate well (in cm)

-

V_enzyme = Volume of the enzyme sample used (in mL)

-

t = Reaction time (in minutes)

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute under the specified assay conditions.[5]

-

Data Presentation

Table 1: Summary of Quantitative Data for Lipase Activity Assay

| Parameter | Value | Units | Notes |

| Substrate | This compound | - | Chromogenic substrate |

| Substrate Stock Concentration | 10 | mM | Dissolved in isopropanol |

| Final Substrate Concentration | 0.5 | mM | In the final reaction mixture |

| Buffer | Tris-HCl | - | - |

| Buffer Concentration | 50 | mM | - |

| pH | 8.0 | - | Optimal for pNP color development |

| Detergent | Triton X-100 | - | For substrate emulsification |

| Detergent Concentration | 0.5 | % (v/v) | - |

| Reaction Temperature | 37 | °C | - |

| Wavelength for Absorbance | 405 | nm | - |

| Molar Extinction Coefficient (ε) of pNP | 18,000 | M⁻¹cm⁻¹ | At 410 nm |

| Incubation Time | 10 - 15 | minutes | For kinetic measurement |

Visualizations

Diagram 1: Signaling Pathway of this compound Hydrolysis

References

Application Note & Protocol: High-Throughput Screening of Lipase Inhibitors using p-Nitrophenyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that play a critical role in the digestion and metabolism of lipids. Their inhibition, particularly that of pancreatic lipase (B570770), is a well-established therapeutic strategy for the management of obesity and hyperlipidemia. High-throughput screening (HTS) is an indispensable tool in modern drug discovery for the identification of novel lipase inhibitors from extensive compound libraries.

This document provides a detailed protocol for a robust and reproducible HTS assay for lipase inhibitors utilizing the chromogenic substrate p-Nitrophenyl laurate (pNPL). The assay is predicated on the enzymatic hydrolysis of pNPL by lipase, which liberates p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at approximately 405-415 nm.[1][2] This method is readily adaptable for various lipase sources and can be conveniently performed in a 96-well plate format, rendering it highly suitable for HTS campaigns.

Assay Principle

The lipase-catalyzed hydrolysis of the ester bond in this compound results in the formation of lauric acid and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which exhibits strong absorbance at 405-415 nm.[3] The rate of p-nitrophenol formation is directly proportional to the lipase activity. In the presence of an inhibitor, the rate of this reaction is diminished, allowing for the quantification of inhibitory activity by measuring the reduction in absorbance.

Figure 1: Enzymatic reaction of lipase with this compound and its inhibition.

Materials and Reagents

-

Lipase: Porcine pancreatic lipase (PPL) is commonly used.

-

Substrate: this compound (pNPL).

-

Buffer: 50 mM Tris-HCl buffer (pH 8.0 - 8.6).[1] Alternatively, 50 mM Sodium Phosphate buffer (pH 8.0) can be used.[4]

-

Emulsifier/Detergent: Triton X-100 and Sodium Deoxycholate.

-

Solvent for Substrate: Isopropanol (B130326).

-

Inhibitor Stock Solution: Test compounds and a known lipase inhibitor (e.g., Orlistat) dissolved in DMSO.

-

Microplates: 96-well, clear, flat-bottom plates.

-

Microplate Reader: Capable of measuring absorbance at 405-415 nm.

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 8.6): Dissolve Tris base in deionized water to a final concentration of 50 mM and adjust the pH to 8.6 with HCl.

-

Substrate Stock Solution (10 mM pNPL): Dissolve this compound in isopropanol to a final concentration of 10 mM. This solution should be stored protected from light.

-

Working Substrate Solution (0.9 mM pNPL): Prepare the working substrate solution fresh daily. An optimal concentration of 0.9 mM has been reported.[1] To prepare, mix the 10 mM pNPL stock solution with the Assay Buffer containing 0.15% (w/v) polyvinyl alcohol or a suitable concentration of Triton X-100 and sodium deoxycholate to ensure substrate solubility and stability.[1] Gentle warming and sonication may be necessary to achieve a clear solution or a stable emulsion.

-

Lipase Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in cold Assay Buffer immediately before use. Keep the solution on ice. The optimal final concentration of the enzyme should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Test Compound and Control Plates: Prepare serial dilutions of test compounds and a positive control inhibitor (e.g., Orlistat) in DMSO. A small volume (e.g., 1-2 µL) of the compound solutions is pre-dispensed into the wells of the 96-well plate.

High-Throughput Screening Workflow